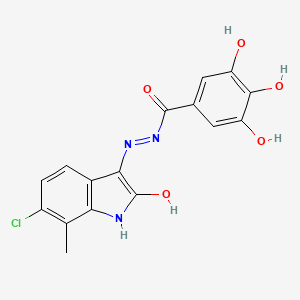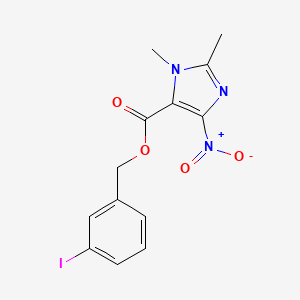![molecular formula C19H19ClF3NO3S B6115736 [3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B6115736.png)
[3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol is a complex organic compound characterized by its unique structural features This compound contains a piperidine ring substituted with a chlorophenylmethyl group and a trifluorophenylsulfonyl group, along with a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a chlorophenylmethyl halide under basic conditions.
Sulfonylation: The trifluorophenylsulfonyl group is introduced via a sulfonylation reaction using trifluorophenylsulfonyl chloride in the presence of a base.
Methanol Addition: The final step involves the addition of a methanol moiety to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
[3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the sulfonyl group or the aromatic rings.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
[3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of [3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- [3-[(3-Chlorophenyl)methyl]-1-(2,4-difluorophenyl)sulfonylpiperidin-3-yl]methanol
- [3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trichlorophenyl)sulfonylpiperidin-3-yl]methanol
- [3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]ethanol
Uniqueness
The uniqueness of [3-[(3-Chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol lies in its specific substitution pattern and the presence of both chlorophenyl and trifluorophenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO3S/c20-14-4-1-3-13(7-14)10-19(12-25)5-2-6-24(11-19)28(26,27)18-9-16(22)15(21)8-17(18)23/h1,3-4,7-9,25H,2,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMUPOGWEQYRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)F)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6115658.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6115674.png)

![1'-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6115681.png)

![2-(1-(1-isopropyl-4-piperidinyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6115689.png)
![2-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B6115701.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)
![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-[(3-methyl-1-piperidinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B6115717.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)
![2-[4-(2,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6115742.png)
![1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115748.png)
![2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)
